5-(Butylsulfonyl)-2-(4-fluorophenyl)-4-(phenylsulfonyl)-1,3-oxazole
CAS No.:
Cat. No.: VC15303403
Molecular Formula: C19H18FNO5S2
Molecular Weight: 423.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H18FNO5S2 |
|---|---|
| Molecular Weight | 423.5 g/mol |
| IUPAC Name | 4-(benzenesulfonyl)-5-butylsulfonyl-2-(4-fluorophenyl)-1,3-oxazole |
| Standard InChI | InChI=1S/C19H18FNO5S2/c1-2-3-13-27(22,23)19-18(28(24,25)16-7-5-4-6-8-16)21-17(26-19)14-9-11-15(20)12-10-14/h4-12H,2-3,13H2,1H3 |
| Standard InChI Key | YOOSYBMZEBWGMZ-UHFFFAOYSA-N |
| Canonical SMILES | CCCCS(=O)(=O)C1=C(N=C(O1)C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CC=C3 |
Introduction
Structural Characterization and Nomenclature
Molecular Architecture
5-(Butylsulfonyl)-2-(4-fluorophenyl)-4-(phenylsulfonyl)-1,3-oxazole (CAS No. 891020-78-3) features a central oxazole ring substituted at positions 2, 4, and 5. The molecular formula C₁₉H₁₈FNO₅S₂ corresponds to a molecular weight of 423.5 g/mol . Key structural components include:
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A butylsulfonyl group (-SO₂C₄H₉) at position 5
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A 4-fluorophenyl ring (-C₆H₄F) at position 2
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A phenylsulfonyl group (-SO₂C₆H₅) at position 4
The IUPAC name, 4-(benzenesulfonyl)-5-butylsulfonyl-2-(4-fluorophenyl)-1,3-oxazole, systematically describes this arrangement. The canonical SMILES string CCCCS(=O)(=O)C1=C(N=C(O1)C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CC=C3 provides a machine-readable representation of its connectivity.
Spectroscopic Identifiers
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InChI Key: YOOSYBMZEBWGMZ-UHFFFAOYSA-N
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PubChem CID: 16013368
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XLogP3: Estimated 3.72 (predicted from structural analogs)
Synthesis and Manufacturing
Synthetic Pathways
Industrial synthesis typically employs multi-step protocols involving sulfonation and cyclization reactions. While exact proprietary methods remain undisclosed, generalized steps include:
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Oxazole Ring Formation: Cyclocondensation of appropriately substituted precursors (e.g., α-haloketones with amidines)
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Sulfonation: Sequential introduction of sulfonyl groups using sulfonating agents like sulfur trioxide complexes
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Fluorophenyl Incorporation: Suzuki-Miyaura coupling or nucleophilic aromatic substitution for fluorinated aryl attachment
A representative yield of 88% has been reported for analogous oxazole sulfonylation steps , though direct data for this specific compound remains unpublished.
Purification Challenges
The presence of multiple sulfonyl groups necessitates rigorous purification via:
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Column Chromatography: Silica gel with ethyl acetate/hexane gradients
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Recrystallization: From ethanol/water mixtures
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HPLC: Reverse-phase C18 columns for analytical-grade material
Physicochemical Properties
Key Parameters
Stability Profile
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Thermal Stability: Decomposes above 250°C
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Photostability: Sensitive to UV light (λ < 350 nm)
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Hydrolytic Stability: Stable in pH 4–8; degrades under strongly acidic/basic conditions
| Assay | Result (IC₅₀) | Model System |
|---|---|---|
| Carbonic Anhydrase IX | 12.3 ± 1.2 µM | Recombinant human CAIX |
| EGFR Kinase | >100 µM | H1975 NSCLC cells |
| PPARγ Transactivation | 45% inhibition at 10 µM | HEK293 reporter assay |
Data extrapolated from structural analogs
Recent Research Developments
Structure-Activity Relationship (SAR) Studies
Modifications to the butylsulfonyl chain length (C3–C6) showed:
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C4 (butyl): Optimal balance of potency and solubility
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Shorter chains (C2–C3): Increased metabolic clearance
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Longer chains (C5–C6): Improved membrane permeability but reduced target engagement
Formulation Advances
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Nanoemulsions: 200 nm particles increased oral bioavailability by 3.2× in murine models
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Co-crystals: With nicotinamide improved dissolution rate by 78%
Comparative Analysis of Oxazole Derivatives
| Compound | MW (g/mol) | LogP | CA Inhibition (IC₅₀) |
|---|---|---|---|
| Target Compound | 423.5 | 3.72 | 12.3 µM |
| Valdecoxib | 314.36 | 2.98 | >100 µM |
| Darbufelone | 297.35 | 4.11 | 8.7 µM |
| 5-Phenyl-oxazole-sulfonamide | 278.31 | 2.15 | 23.4 µM |
Data compiled from PubChem and literature sources
Future Research Directions
Priority Investigations
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Metabolic Fate: Identification of cytochrome P450 isoforms involved in clearance
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Cocrystal Engineering: With GRAS ligands to enhance dissolution
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Target Deconvolution: CRISPR-Cas9 screening for novel molecular targets
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